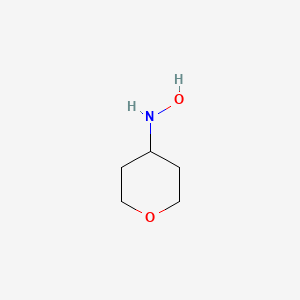

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is an O-substituted hydroxylamine . It’s also known as “O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine” with a molecular formula of C5H11NO2 . The coupling of this compound with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Synthesis Analysis

This compound may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It may also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .Molecular Structure Analysis

The molecular weight of “N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is 117.15 . The SMILES string for this compound is NOC1CCCCO1 .Chemical Reactions Analysis

“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” may be involved in various chemical reactions. For instance, it may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .Physical And Chemical Properties Analysis

“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is a white crystal . It has a boiling point of 81°C and a melting point of 36°C .Scientific Research Applications

Detection of Single Strand Breaks in DNA

The coupling of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine (OTX) with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors

This compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

Synthesis of Selective κ Opioid Receptor (KOR) Antagonists

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine is used in the synthesis of selective κ opioid receptor (KOR) antagonists, which are potential therapeutic agents for the treatment of migraines and stress-related mood disorders .

Synthesis of Hydroxylamine from Air and Water

A plasma-electrochemical cascade pathway (PECP) powered by electricity has been developed for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .

Synthesis of Nitrogen-Containing Compounds

Hydroxylamine (NH2OH), as an important nitrogenous feedstock with high reactivity, has been widely applied for the synthesis of nitrogen-containing compounds in the chemical, agrochemical, and pharmaceutical fields .

Safety and Hazards

Future Directions

“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . This suggests that it could have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of diseases related to HDAC.

Mechanism of Action

Target of Action

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is an O-substituted hydroxylamine It has been reported to improve the process of detecting single strand breaks (ssbs) in dna when coupled with alkaline gel electrophoresis .

Mode of Action

It is known that the compound interacts with its targets, potentially dna or associated proteins, to facilitate the detection of single strand breaks . This suggests that N-(tetrahydro-2H-pyran-4-yl)hydroxylamine may play a role in DNA repair mechanisms or in the cellular response to DNA damage.

Biochemical Pathways

Given its reported role in facilitating the detection of DNA single strand breaks , it can be inferred that it may influence pathways related to DNA repair and cellular response to DNA damage.

Pharmacokinetics

It is suggested that the tetrahydro-2h-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .

Result of Action

Its reported role in improving the detection of dna single strand breaks suggests that it may influence cellular processes related to dna repair and the cellular response to dna damage .

properties

IUPAC Name |

N-(oxan-4-yl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMSJQNDXPPCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)

![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)